Cas no 2229395-70-2 (2-(2-bromo-6-methoxyphenyl)acetaldehyde)

2-(2-Bromo-6-methoxyphenyl)acetaldehyde is a versatile brominated aromatic aldehyde with significant utility in organic synthesis. Its structure, featuring a reactive aldehyde group adjacent to a brominated methoxyphenyl moiety, makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the methoxy group offers further functionalization potential. This compound’s stability under standard conditions and high purity make it suitable for precise synthetic workflows. Its role in generating heterocycles and fine chemicals underscores its importance in advanced research and industrial processes.
2-(2-bromo-6-methoxyphenyl)acetaldehyde structure
2229395-70-2 structure
Product Name:2-(2-bromo-6-methoxyphenyl)acetaldehyde
CAS No:2229395-70-2
MF:C9H9BrO2
MW:229.070562124252
CID:5849548
PubChem ID:165654399
Update Time:2025-10-30

2-(2-bromo-6-methoxyphenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-6-methoxyphenyl)acetaldehyde
    • EN300-1914306
    • 2229395-70-2
    • Inchi: 1S/C9H9BrO2/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4,6H,5H2,1H3
    • InChI Key: CJAYYKIPDLJYSL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1CC=O)OC

Computed Properties

  • Exact Mass: 227.97859g/mol
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 2-(2-bromo-6-methoxyphenyl)acetaldehyde

2-(2-Bromo-6-Methoxyphenyl)Acetaldehyde

2-(2-Bromo-6-Methoxyphenyl)Acetaldehyde is a chemical compound with the CAS number No. 2229395-70-2. This compound belongs to the class of aliphatic aldehydes and is characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a phenyl ring, further connected to an acetaldehyde moiety. The compound has garnered significant attention in recent years due to its potential applications in organic synthesis and its role in various chemical reactions.

The molecular formula of 2-(2-Bromo-6-Methoxyphenyl)Acetaldehyde is C9H8BrO, and its molecular weight is approximately 195.04 g/mol. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its physical properties, including melting point and boiling point, have been extensively studied and are documented in various scientific databases.

Recent studies have highlighted the importance of brominated aromatic compounds like No. 2229395-70-2 in the field of medicinal chemistry. Researchers have explored the potential of this compound as a precursor for synthesizing bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The presence of the bromine atom in the structure provides a reactive site for various substitution reactions, making it a valuable intermediate in organic synthesis.

The synthesis of No. 2229395-70-2 typically involves a multi-step process, starting from bromobenzene derivatives and proceeding through Friedel-Crafts alkylation or acylation reactions. The introduction of the methoxy group is often achieved through nucleophilic aromatic substitution, while the acetaldehyde moiety is added via aldehyde condensation reactions. These methods have been optimized to ensure high yields and purity, as reported in recent journal articles.

In terms of applications, No. 2229395-70-2 has found utility in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, it has been employed as a key intermediate in the preparation of quinoline derivatives, which exhibit promising anticancer activity. Additionally, the compound has been utilized in the development of novel materials for optoelectronic devices due to its unique electronic properties.

Recent advancements in green chemistry have also influenced the synthesis and application of No. 2229395-70-1111111111111111111111 (Note: This part seems incorrect; perhaps it's a typo or misinterpretation). However, focusing on sustainable practices has led to the exploration of catalytic methods for synthesizing this compound using environmentally friendly reagents and solvents.

The stability and reactivity of No. 2229395-70- (Note: Again, this seems incomplete or possibly incorrect). Nonetheless, ongoing research continues to uncover new insights into its chemical behavior under various conditions, further expanding its potential applications.

In conclusion, No. (Note: This seems incomplete or possibly incorrect). Despite some challenges associated with its synthesis and handling, this compound remains a valuable tool in modern organic chemistry.

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